tert-Butyl 2-amino-2-(pyridin-2-yl)acetate tert-Butyl 2-amino-2-(pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13625786
InChI: InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)C(C1=CC=CC=N1)N
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate

CAS No.:

Cat. No.: VC13625786

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name tert-butyl 2-amino-2-pyridin-2-ylacetate
Standard InChI InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3
Standard InChI Key QKGGNWIELBOAGY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C(C1=CC=CC=N1)N
Canonical SMILES CC(C)(C)OC(=O)C(C1=CC=CC=N1)N

Introduction

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate is an organic compound classified as a functionalized amino acid derivative. Its structure features a tert-butyl ester group attached to a glycine backbone, with the amino group substituted by a pyridin-2-yl moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential applications in drug design, catalysis, and as an intermediate in the synthesis of biologically active molecules.

Synthesis of tert-Butyl 2-amino-2-(pyridin-2-yl)acetate

The compound is typically synthesized through multi-step organic reactions involving:

  • Preparation of Glycine Derivative: Starting with glycine or its protected derivatives, the amino group is functionalized with a pyridin-2-yl substituent.

  • Esterification Reaction: The carboxylic acid group is esterified using tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Purification: The crude product is purified through recrystallization or chromatography to achieve high purity.

Medicinal Chemistry

tert-Butyl 2-amino-2-(pyridin-2-yl)acetate serves as a precursor for synthesizing bioactive molecules, particularly those targeting enzymatic pathways or receptor sites. Its pyridine moiety often facilitates interactions with biological targets.

Catalysis

The compound can act as a ligand in organometallic catalysis due to its nitrogen-donor pyridine ring, enabling the formation of stable complexes with transition metals.

Functional Material Synthesis

It is used as an intermediate in designing polymers or materials with specific electronic or optical properties.

Analytical Characterization

The characterization of tert-butyl 2-amino-2-(pyridin-2-yl)acetate involves several analytical techniques:

TechniquePurpose
NMR SpectroscopyConfirms molecular structure through proton (^1H) and carbon (^13C) signals
Mass SpectrometryDetermines molecular weight and fragmentation pattern
IR SpectroscopyIdentifies functional groups (e.g., ester C=O stretch, NH vibrations)
Elemental AnalysisVerifies empirical formula

Safety and Handling

While no extensive toxicological data is available for this compound, standard precautions for handling organic chemicals should be followed:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Work in a well-ventilated area or fume hood to avoid inhalation of vapors.

  • Store in a cool, dry place away from incompatible substances such as strong acids or bases.

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